

G-5758: A Comprehensive Technical Guide to its Selectivity for IRE1 α

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Compound of Interest

Compound Name: G-5758
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This in-depth technical guide explores the selectivity profile of **G-5758**, a potent and orally available inhibitor of Inositol-requiring enzyme 1 α (IRE1 α). **G-5758**, also referred to as compound 29 in its discovery publication, has emerged as a critical tool for studying the therapeutic potential of IRE1 α inhibition, particularly in the context of multiple myeloma.[1][2] This document provides a detailed overview of its selectivity against a broad panel of kinases, the experimental methodologies used for this determination, and the broader context of the IRE1 α signaling pathway.

Core Data Presentation: Kinase Selectivity of G-5758

The selectivity of **G-5758** for IRE1 α has been rigorously evaluated through comprehensive kinase screening. The following table summarizes the quantitative data from a kinome scan, highlighting the potent and specific inhibition of IRE1 α compared to a wide array of other kinases.

Kinase Target	Percent Inhibition at 1 μ M G-5758
ERN1 (IRE1 α)	100
AAK1	11
ABL1	1
ACVR1	0
ACVR1B	0
... (and other kinases with minimal inhibition)	...

Note: This table is a representative summary. For a complete list of all kinases tested and their respective inhibition values, please refer to the supplementary information of the source publication.

Experimental Protocols

The determination of **G-5758**'s kinase selectivity and its inhibitory effect on IRE1 α activity involves several key experimental procedures. These protocols are detailed below to facilitate replication and further investigation.

Kinase Selectivity Profiling (Kinome Scan)

Objective: To assess the selectivity of **G-5758** across a broad range of human kinases.

Methodology:

- Assay Platform: A radiometric kinase assay is typically employed, such as the HotSpot™ platform, which measures the incorporation of radiolabeled phosphate from [γ -³³P]ATP into a substrate.
- Kinase Panel: A comprehensive panel of recombinant human kinases is utilized.
- Compound Concentration: **G-5758** is tested at a fixed concentration, commonly 1 μ M, to provide a stringent assessment of off-target effects.

- **Reaction Mixture:** Each kinase reaction is carried out in a buffer containing the specific kinase, its corresponding substrate, and ATP.
- **Incubation:** The reaction is initiated by the addition of [γ - ^{33}P]ATP and incubated at room temperature for a defined period.
- **Termination and Detection:** The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane. The amount of incorporated radioactivity is then quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of **G-5758** to a vehicle control (DMSO).

IRE1 α Endoribonuclease Activity Assay (FRET-based)

Objective: To quantify the inhibitory effect of **G-5758** on the endoribonuclease (RNase) activity of IRE1 α .

Methodology:

- **Principle:** This assay utilizes a Förster Resonance Energy Transfer (FRET) substrate, which is a short RNA stem-loop molecule labeled with a fluorescent reporter and a quencher. Cleavage of the substrate by IRE1 α separates the reporter and quencher, leading to an increase in fluorescence.
- **Reagents:**
 - Recombinant human IRE1 α protein.
 - FRET-based RNA substrate.
 - Assay buffer (e.g., 20 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.5).
 - **G-5758** serially diluted in DMSO.
- **Procedure:**

- A solution of IRE1 α is pre-incubated with varying concentrations of **G-5758** in the assay buffer.
- The FRET substrate is added to initiate the reaction.
- The fluorescence intensity is monitored over time using a plate reader.
- Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. IC₅₀ values are calculated by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular XBP1 Splicing Assay

Objective: To assess the ability of **G-5758** to inhibit IRE1 α -mediated splicing of X-box binding protein 1 (XBP1) mRNA in a cellular context.

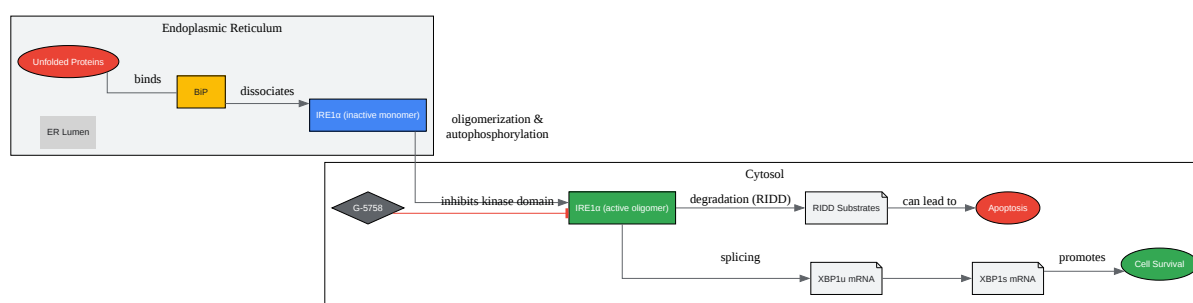
Methodology:

- Cell Culture and Treatment:
 - Human cells (e.g., multiple myeloma cell line KMS-11) are cultured under standard conditions.
 - Cells are pre-treated with various concentrations of **G-5758** for a specified duration.
 - Endoplasmic reticulum (ER) stress is induced using an agent such as thapsigargin or tunicamycin.
- RNA Extraction and Reverse Transcription:
 - Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent).
 - First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
- PCR Amplification:

- The cDNA is used as a template for PCR amplification of the XBP1 transcript using primers that flank the 26-nucleotide intron removed by IRE1 α .
- Analysis:
 - The PCR products are resolved by agarose gel electrophoresis. The unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA can be distinguished by their different sizes.
 - Alternatively, quantitative real-time PCR (qRT-PCR) with primers specific for the spliced form of XBP1 can be used for a more quantitative analysis.[3][4]

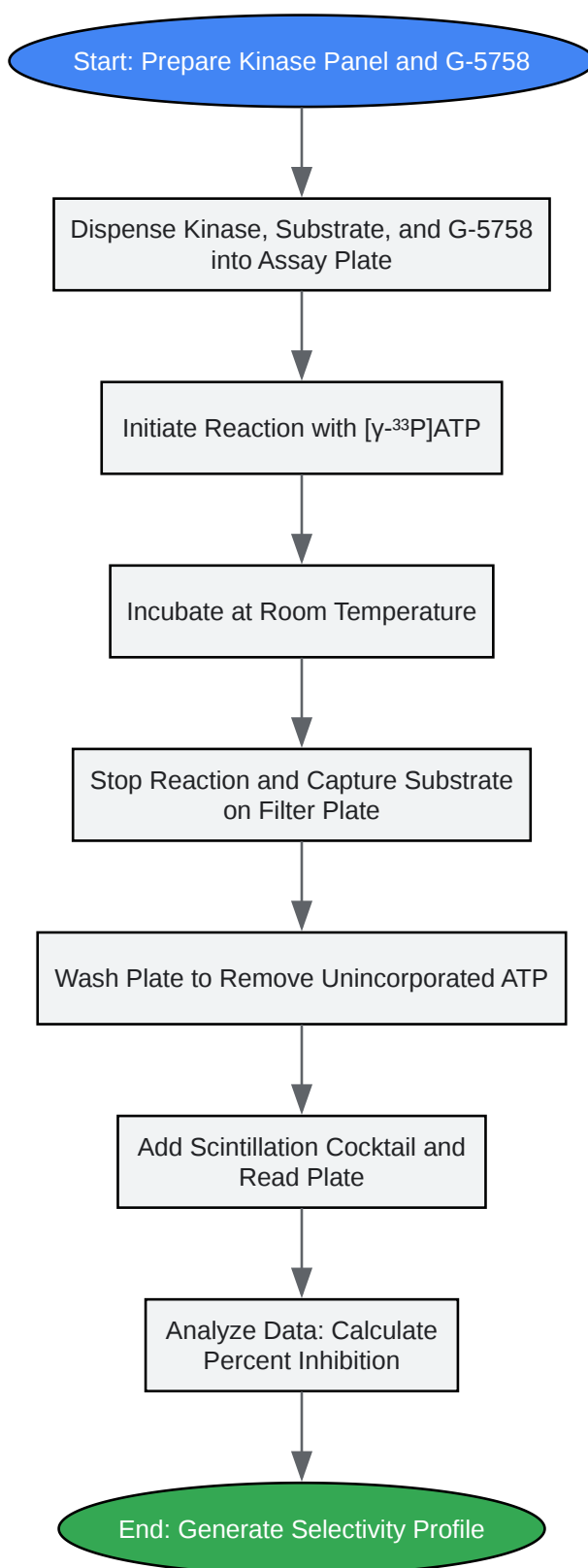
Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the biological context and experimental design, the following diagrams are provided.



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Caption: The IRE1 α signaling pathway under ER stress and the point of inhibition by **G-5758**.



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Caption: Experimental workflow for determining kinase selectivity using a radiometric assay.

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